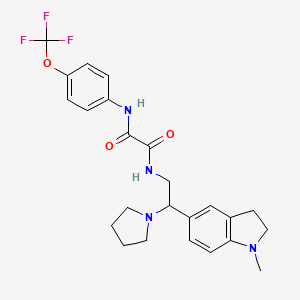

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O3/c1-30-13-10-17-14-16(4-9-20(17)30)21(31-11-2-3-12-31)15-28-22(32)23(33)29-18-5-7-19(8-6-18)34-24(25,26)27/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUOLJZARAALNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is known for its role in various biological processes. Its structure includes:

- Indolin-5-yl moiety: Contributes to the compound's interaction with biological targets.

- Pyrrolidin-1-yl group: Enhances binding affinity to receptors.

- Trifluoromethoxy phenyl substituent: Imparts unique electronic properties that may influence biological activity.

The molecular formula is with a molecular weight of approximately 426.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the indoline and pyrrolidine intermediates .

- Coupling reactions with the oxalamide moiety using reagents like oxalyl chloride.

- Optimization of reaction conditions such as temperature and catalysts to maximize yield and purity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including:

- Enzymes : Inhibits certain kinases involved in cancer progression.

- Receptors : Modulates receptor activity linked to neurotransmission and pain pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : Effective against various cancer cell lines, suggesting potential as an anticancer agent.

- Kinase Inhibition : Specific inhibition of vascular endothelial growth factor receptor (VEGFR), similar to other oxalamide derivatives that have shown promise in cancer therapy .

In Vivo Studies

Preclinical studies indicate that the compound may possess:

- Analgesic Properties : Demonstrated efficacy in reducing pain in animal models, potentially through modulation of neuroinflammatory pathways .

- Anti-inflammatory Effects : Reduction of inflammation markers in vivo, supporting its use in inflammatory diseases .

Case Study 1: Anticancer Activity

A study involving this compound showed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor regression .

Case Study 2: Pain Management

In a model of inflammatory pain, administration of the compound resulted in a notable decrease in hyperalgesia compared to control groups. The mechanism was linked to enhanced levels of anti-inflammatory mediators .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.44 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Key Biological Activities | Anticancer, analgesic, anti-inflammatory |

| Target Enzymes | VEGFR, various kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.